molecular formula C7H13NO3S B13288755 3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13288755
M. Wt: 191.25 g/mol
InChI Key: QQJKBPRCNIVXDC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features both azetidine and thiolane rings Azetidine is a four-membered ring containing one nitrogen atom, while thiolane is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine or thiolane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine or thiolane rings.

Scientific Research Applications

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The thiolane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of azetidine and thiolane rings in a single molecule. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound characterized by the presence of azetidine and thiolane rings. Its unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

The molecular formula of this compound is C7H13NO3SC_7H_{13}NO_3S, with a molecular weight of 191.25 g/mol. The compound features both azetidine and thiolane rings, which contribute to its biological properties.

PropertyValue
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
IUPAC Name3-(azetidin-3-yloxy)thiolane 1,1-dioxide
InChI KeyQQJKBPRCNIVXDC-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to mimic natural amino acids through the azetidine ring. This structural similarity allows it to interact with enzymes and receptors, potentially acting as an inhibitor in various biological pathways. The thiolane ring can participate in redox reactions, influencing cellular redox states and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The azetidine component allows for interactions with enzymes, which can lead to inhibition or modulation of enzymatic activity.
  • Potential Antimicrobial Effects : Preliminary studies suggest that compounds similar to this compound may possess antibacterial properties due to their ability to disrupt bacterial cell functions.
  • Kinase Inhibition : Related compounds have been studied for their kinase inhibitory activities, which are crucial in treating various cancers and inflammatory diseases .

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial effects of a series of azetidine derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
  • Kinase Inhibition : Research on pyrimidine derivatives that include similar thiophene structures demonstrated promising results as JAK inhibitors. These findings highlight the potential therapeutic applications of compounds like this compound in treating conditions related to abnormal cell growth and inflammation .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

3-(azetidin-3-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13NO3S/c9-12(10)2-1-6(5-12)11-7-3-8-4-7/h6-8H,1-5H2

InChI Key

QQJKBPRCNIVXDC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC2CNC2

Origin of Product

United States

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